molecular formula C9H12N2 B3012493 (4-Cyclopropylpyridin-2-yl)methanamine CAS No. 1211531-42-8

(4-Cyclopropylpyridin-2-yl)methanamine

Cat. No.: B3012493
CAS No.: 1211531-42-8
M. Wt: 148.209
InChI Key: WZMNLBVMWZWZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclopropylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C₉H₁₂N₂. It is characterized by a pyridine ring substituted with a cyclopropyl group at the 4-position and a methanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylpyridin-2-yl)methanamine typically involves the reduction of pyridin-2-yl-methylamine derivatives. One common method is the reductive amination of cyanohydrins . This process involves the reaction of a pyridine derivative with a reducing agent under controlled conditions to yield the desired methanamine compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methanamine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(4-Cyclopropylpyridin-2-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Cyclopropylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, such as oxidation and reduction, which can alter its activity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl-methanamine: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring.

    Pyridin-2-yl-methanone: Oxidized form of pyridin-2-yl-methanamine.

Uniqueness

(4-Cyclopropylpyridin-2-yl)methanamine is unique due to the presence of both the cyclopropyl group and the pyridine ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-cyclopropylpyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-6-9-5-8(3-4-11-9)7-1-2-7/h3-5,7H,1-2,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMNLBVMWZWZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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